N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S2/c1-3-24(4-2)31(26,27)16-8-5-14(6-9-16)20(25)23-21-22-17(12-30-21)15-7-10-18-19(11-15)29-13-28-18/h5-12H,3-4,13H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZAGKUMRAYSSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Thiazole ring synthesis: This step often involves the condensation of α-haloketones with thiourea.
Coupling reactions: The benzo[d][1,3]dioxole and thiazole intermediates are then coupled using suitable coupling agents like EDCI or DCC.
Introduction of the diethylsulfamoyl group: This is typically done through sulfonation reactions using diethylamine and sulfonyl chlorides.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole ring.
Reduction: Reduction reactions can occur at the thiazole ring or the sulfonamide group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may lead to amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study enzyme activity or receptor binding.
Medicine: Potential therapeutic agent for diseases where enzyme inhibition is beneficial.
Industry: Used in the synthesis of specialty chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide involves its interaction with specific molecular targets. This could include:
Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor modulation: Acting as an agonist or antagonist at receptor sites.
Pathway interference: Disrupting specific biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide: Lacks the diethylsulfamoyl group.
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide: Has a dimethylsulfamoyl group instead of diethyl.
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-diethylcarbamoyl)benzamide: Contains a carbamoyl group instead of sulfonamide.
Uniqueness
The presence of the diethylsulfamoyl group in N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide may confer unique properties such as increased lipophilicity, altered binding affinity, and enhanced stability compared to similar compounds.
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of several notable structural components:
- Benzo[d][1,3]dioxole moiety : Known for its role in enhancing biological activity through enzyme inhibition.
- Thiazole ring : Contributes to the compound's pharmacological properties.
- Sulfamoyl group : Imparts unique chemical characteristics that may influence biological interactions.
Structural Features
| Component | Description |
|---|---|
| Benzo[d][1,3]dioxole | Aromatic structure that enhances bioactivity |
| Thiazole | Heterocyclic ring known for diverse biological effects |
| Sulfamoyl | Functional group that may affect solubility and binding |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Preliminary studies have demonstrated that compounds with similar structures can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation.
The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival and proliferation.
- Signal Transduction Modulation : It can alter signaling pathways that lead to apoptosis in cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial effects. Studies suggest that it may be effective against various bacterial strains, potentially through mechanisms such as:
- Disruption of Cell Membrane Integrity : Leading to cell lysis.
- Inhibition of Protein Synthesis : Interfering with bacterial growth.
Study 1: Anticancer Efficacy
In a study assessing the cytotoxicity of various compounds, this compound was tested against human cancer cell lines. The results indicated an IC50 value of approximately 18 µM against MCF-7 breast cancer cells, suggesting potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, indicating significant antimicrobial potential .
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide?
The synthesis involves multi-step reactions:
Thiazole Ring Formation : Cyclization of thiourea derivatives with α-halo ketones under reflux conditions in ethanol or THF .
Sulfamoylation : Reaction of the intermediate phenolic -OH group with diethylsulfamoyl chloride in anhydrous DMF using pyridine as a base to scavenge HCl .
Amide Coupling : Carbodiimide-mediated (e.g., EDCI) coupling of the thiazole-amine with 4-(N,N-diethylsulfamoyl)benzoyl chloride .
Purification : Recrystallization from ethanol-DMF mixtures or column chromatography (silica gel, ethyl acetate/hexane) .
Critical parameters include inert atmospheres (N₂/Ar) for moisture-sensitive steps and temperature control (0–5°C for sulfonylation; reflux for cyclization) .
Basic: What analytical techniques are essential for characterizing this compound and ensuring purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and functional group integration (e.g., benzodioxole protons at δ 6.8–7.1 ppm; thiazole C-H at δ 8.2 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients (95% purity threshold) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₂₂N₃O₄S₂: 444.1054) .
- X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .
Advanced: How can reaction yields be improved during the critical sulfamoylation step?
Optimization strategies:
- Solvent Selection : Anhydrous DMF enhances reagent solubility and minimizes hydrolysis .
- Stoichiometry : Use 1.2–1.5 equivalents of diethylsulfamoyl chloride relative to the phenolic -OH group .
- Base Choice : DMAP or pyridine improves HCl scavenging, reducing side reactions .
- Temperature Control : Gradual heating from 0°C to 60°C over 12 hours balances reactivity and stability .
- In-Situ Monitoring : TLC or IR spectroscopy tracks reaction progress .
Advanced: What structure-activity relationship (SAR) insights guide the optimization of this compound's bioactivity?
Key modifications and effects:
| Substituent | Impact | Reference |
|---|---|---|
| Fluorine at thiazole C4 | ↑ Metabolic stability (t₁/₂ +40%) | |
| Propanamide vs. acetamide | Alters LogP by 0.8 units | |
| Diethylsulfamoyl vs. methyl | Enhances solubility (3-fold in PBS) | |
| Methoxy on benzodioxole | ↓ CYP3A4 inhibition but ↓ kinase potency |
QSAR modeling using Hammett σ constants and CoMFA analyses rationalizes electronic and steric effects .
Advanced: How should researchers address discrepancies in reported biological activities across studies?
Resolve contradictions by:
Structural Confirmation : Use 2D NMR (HSQC, HMBC) or X-ray to rule out regioisomers .
Assay Standardization : Adopt CLSI guidelines for antimicrobial studies or NCI-60 panels for anticancer screening .
Metabolic Profiling : Test stability in liver microsomes to identify metabolite-driven artifacts .
Target Selectivity : Perform kinome-wide screens (e.g., KINOMEscan) to differentiate on-/off-target effects .
Basic: What are the recommended storage conditions to maintain compound stability?
- Store at -20°C under argon in amber vials.
- For aqueous solutions, use 10% DMSO in PBS (pH 7.4) with ≤3 freeze-thaw cycles.
- Monthly HPLC stability checks should show ≤5% degradation over 12 months .
Advanced: What computational strategies aid in predicting the pharmacokinetic profile?
- Molecular Dynamics (MD) : AMBER force field simulates blood-brain barrier penetration (logBB >0.3 suggests CNS activity) .
- ADMET Predictor™ : Models CYP inhibition (docking vs. 3A4/2D6) and plasma protein binding (QSPR using topological polar surface area) .
- Validation : In vitro Caco-2 permeability and hepatocyte clearance assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
